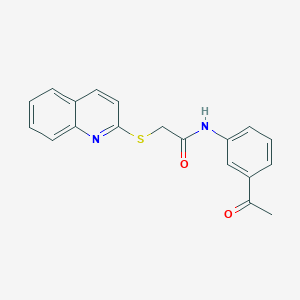

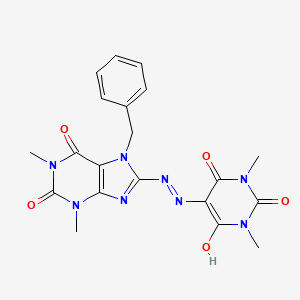

N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

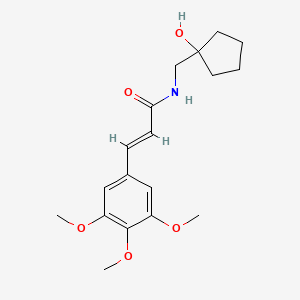

N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AQ-13 belongs to the class of compounds known as thiosemicarbazones, which have been shown to possess various biological activities, including antimicrobial, antiviral, and antitumor properties.

Wissenschaftliche Forschungsanwendungen

Structural Aspects and Properties

Research into similar quinoline-based amides has demonstrated their potential in forming salts and inclusion compounds with diverse structural properties. For instance, studies on amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline solids upon treatment with various mineral acids, showcasing the impact of molecular structure on physical properties and potential applications in material science (Karmakar et al., 2007). Furthermore, these compounds have been found to exhibit enhanced fluorescence emission, indicating their utility in optical applications and as fluorescence markers.

Antitubercular Agents

Quinoline-based compounds have shown significant activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. The synthesis of 2-(quinolin-4-yloxy)acetamides has yielded highly potent antitubercular agents, demonstrating minimal toxicity to mammalian cells and effectiveness in infected macrophages (Pissinate et al., 2016). These findings highlight the potential of N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide and related compounds in the development of new therapeutic agents for tuberculosis treatment.

Fluorescent Properties and Lanthanide Complexes

The synthesis and characterization of aryl amide ligands, including those related to N-(3-acetylphenyl)-2-(quinolin-2-ylthio)acetamide, have led to the development of lanthanide(III) complexes with notable fluorescent properties. These complexes have been studied for their potential applications in bioimaging and as luminescent markers, offering insights into the structural factors that influence fluorescence intensity and quantum yield (Wu et al., 2008).

Novel Synthetic Approaches

Research into the synthesis of linker isomers of quinolin-6-yloxyacetamide fungicides through methods such as the Newman–Kwart rearrangement has contributed to the development of novel quinolin-6-ylthioacetamides. These synthetic methodologies enhance the understanding of quinoline derivatives' chemical properties and expand the toolbox for designing compounds with specific biological or material properties (Kessabi et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-13(22)15-6-4-7-16(11-15)20-18(23)12-24-19-10-9-14-5-2-3-8-17(14)21-19/h2-11H,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIROGAYDYZFWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)

![N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2683120.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)